molecular formula C8H13ClN2O2S B6219515 3-(aminomethyl)-4-methylbenzene-1-sulfonamide hydrochloride CAS No. 2751614-98-7

3-(aminomethyl)-4-methylbenzene-1-sulfonamide hydrochloride

Cat. No. B6219515
CAS RN: 2751614-98-7
M. Wt: 236.7
InChI Key:
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Description

3-(Aminomethyl)-4-methylbenzene-1-sulfonamide hydrochloride, also known as AMS-HCl, is an organic compound used in scientific research and laboratory experiments. It is a white crystalline powder, soluble in water and ethanol, with a molecular weight of 205.7 g/mol. AMS-HCl is used as a reagent in organic synthesis and in the preparation of pharmaceuticals, dyes, and other organic compounds.

Mechanism of Action

3-(aminomethyl)-4-methylbenzene-1-sulfonamide hydrochloride acts as a catalyst in organic synthesis reactions. It is able to increase the rate of reaction by facilitating the formation of reactive intermediates, which can then react with other molecules to form the desired product.
Biochemical and Physiological Effects
3-(aminomethyl)-4-methylbenzene-1-sulfonamide hydrochloride has no known biochemical or physiological effects. It is not known to be toxic or to have any adverse effects on the human body.

Advantages and Limitations for Lab Experiments

One of the advantages of using 3-(aminomethyl)-4-methylbenzene-1-sulfonamide hydrochloride in laboratory experiments is its high solubility in water and ethanol. This makes it easy to use and store, and allows for quick and efficient reactions. The major limitation of using 3-(aminomethyl)-4-methylbenzene-1-sulfonamide hydrochloride is that it is a strong acid, and can cause corrosive damage to glassware and other materials.

Future Directions

Future research on 3-(aminomethyl)-4-methylbenzene-1-sulfonamide hydrochloride could focus on its potential use in the synthesis of new and improved pharmaceuticals, dyes, and other organic compounds. Additionally, further research could be conducted on its mechanism of action, to better understand how it catalyzes organic synthesis reactions. Other potential areas of research could include its use in the synthesis of metal complexes, in the preparation of polymers, and in the synthesis of biologically active compounds. Finally, further research could be conducted to explore the potential toxicity and adverse effects of 3-(aminomethyl)-4-methylbenzene-1-sulfonamide hydrochloride on the human body.

Synthesis Methods

3-(aminomethyl)-4-methylbenzene-1-sulfonamide hydrochloride is synthesized by the reaction of 4-methylbenzene-1-sulfonamide with hydrochloric acid. The reaction proceeds in two steps. In the first step, the sulfonamide reacts with hydrochloric acid to form 4-methylbenzene-1-sulfonic acid. In the second step, the sulfonic acid is reacted with ammonia to form 3-(aminomethyl)-4-methylbenzene-1-sulfonamide hydrochloride.

Scientific Research Applications

3-(aminomethyl)-4-methylbenzene-1-sulfonamide hydrochloride is used in a variety of scientific research applications, including the synthesis of pharmaceuticals, dyes, and other organic compounds. It is also used in the synthesis of metal complexes, in the preparation of polymers, and in the synthesis of biologically active compounds.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-(aminomethyl)-4-methylbenzene-1-sulfonamide hydrochloride involves the reaction of 4-methylbenzenesulfonyl chloride with aminomethylpyridine followed by hydrolysis and acidification to obtain the final product.", "Starting Materials": [ "4-methylbenzenesulfonyl chloride", "aminomethylpyridine", "sodium hydroxide", "hydrochloric acid", "water", "organic solvents" ], "Reaction": [ "Step 1: Dissolve 4-methylbenzenesulfonyl chloride in an organic solvent and add aminomethylpyridine to the solution.", "Step 2: Stir the mixture at room temperature for several hours until the reaction is complete.", "Step 3: Add sodium hydroxide solution to the reaction mixture to hydrolyze the sulfonamide group.", "Step 4: Acidify the solution with hydrochloric acid to obtain the hydrochloride salt of the product.", "Step 5: Isolate the product by filtration or extraction and dry it under vacuum." ] }

CAS RN

2751614-98-7

Molecular Formula

C8H13ClN2O2S

Molecular Weight

236.7

Purity

95

Origin of Product

United States

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